3-chloro-N,N-bis(2-methylpropyl)benzamide
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Overview
Description
3-chloro-N,N-bis(2-methylpropyl)benzamide is an organic compound with the molecular formula C14H20ClNO It is a derivative of benzamide, featuring a chlorine atom at the 3-position of the benzene ring and two isobutyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-bis(2-methylpropyl)benzamide typically involves the following steps:
Chlorination of Benzamide: The starting material, benzamide, is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 3-position of the benzene ring.
Alkylation: The chlorinated benzamide is then subjected to alkylation with 2-methylpropyl bromide (isobutyl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This step introduces the isobutyl groups to the nitrogen atom, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-bis(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-chloro-N,N-bis(2-methylpropyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-bis(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of isobutyl groups.
3-chloro-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of isobutyl groups.
3-chloro-N,N-dipropylbenzamide: Similar structure but with dipropyl groups instead of isobutyl groups.
Uniqueness
3-chloro-N,N-bis(2-methylpropyl)benzamide is unique due to the presence of isobutyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties and applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-N,N-bis(2-methylpropyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-11(2)9-17(10-12(3)4)15(18)13-6-5-7-14(16)8-13/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFMSEZPXWNOSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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